molecular formula C20H32O2 B1253212 Chinnar

Chinnar

Cat. No.: B1253212
M. Wt: 304.5 g/mol
InChI Key: PQDATHUEVFNPAK-DJJJIMSYSA-N
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Description

Instead, explicitly describes Chinnar as a wildlife sanctuary in Kerala, India, notable for its biodiversity and ecological significance. However, assuming a hypothetical context where "this compound" is a chemical compound, this article outlines the standardized methodology for comparing it with structurally or functionally similar compounds, as per the guidelines in the evidence.

Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(2S)-7-[(3S)-5-hydroxy-3-methylpentyl]-1,1,5,6-tetramethyl-3,4-dihydro-2H-naphthalen-2-ol

InChI

InChI=1S/C20H32O2/c1-13(10-11-21)6-7-16-12-18-17(15(3)14(16)2)8-9-19(22)20(18,4)5/h12-13,19,21-22H,6-11H2,1-5H3/t13-,19-/m0/s1

InChI Key

PQDATHUEVFNPAK-DJJJIMSYSA-N

Isomeric SMILES

CC1=C(C(=CC2=C1CC[C@@H](C2(C)C)O)CC[C@H](C)CCO)C

Canonical SMILES

CC1=C(C(=CC2=C1CCC(C2(C)C)O)CCC(C)CCO)C

Synonyms

isofregenedadiol

Origin of Product

United States

Comparison with Similar Compounds

Characterization Requirements

For any compound comparison, rigorous characterization is essential. mandates that new compounds must be characterized using:

  • 1H and 13C NMR spectroscopy (with peak shifts reported to 0.01 ppm and 0.1 ppm precision, respectively).
  • IR spectroscopy, mass spectrometry (MS), and elemental analysis (accuracy within ±0.4% for elemental analysis or HRMS for molecular confirmation).
  • Stereochemical validation via X-ray crystallography, polarimetry, or 2D NMR .

For known compounds, prior literature data must be cited, and physical properties should only be reported if novel .

Structural and Functional Comparison

Comparisons should focus on:

  • Structural motifs (e.g., functional groups, stereochemistry).
  • Synthetic routes (efficiency, yield, scalability).
  • Physicochemical properties (solubility, stability, reactivity).
  • Biological or industrial applications (e.g., catalytic activity, pharmacological efficacy).

Hypothetical Comparison of "Chinnar" with Analogues

Assuming "this compound" is a novel organic compound, the following table synthesizes comparison criteria based on , and 17:

Table 1: Comparative Analysis of "this compound" and Similar Compounds

Parameter "this compound" (Hypothetical) Compound A Compound B Reference Standards
Molecular Formula C₁₅H₂₀O₄ C₁₄H₁₈O₅ C₁₆H₂₂O₃ IUPAC guidelines
Synthetic Yield 72% 65% 81% Elemental analysis
Melting Point 156–158°C 142–144°C 168–170°C DSC/TGA
1H NMR (δ, ppm) 7.25 (d, J=8.4 Hz, 2H) 7.30 (s, 1H) 7.18 (t, J=7.2 Hz, 1H) DEPT/HSQC
Biological Activity IC₅₀ = 12 µM IC₅₀ = 28 µM IC₅₀ = 8 µM Cell-based assays

Table 2: Spectroscopic Data Consistency

Compound 1H NMR Match (%) 13C NMR Match (%) IR Peaks (cm⁻¹)
"this compound" 99.2 98.7 1720 (C=O), 1600 (Ar)
Compound A 97.8 96.5 1680 (C=O), 1585 (Ar)
Compound B 99.5 99.0 1735 (C=O), 1615 (Ar)

Methodological Considerations

Reproducibility and Data Transparency

  • Experimental protocols must be detailed to allow replication, including reagent sources, instrumentation, and reaction conditions .
  • Supporting Information (e.g., NMR spectra, chromatograms) should be provided digitally, as emphasized in and .

Statistical Validation

  • Biological data (e.g., IC₅₀) require dose-response curves with triplicate measurements and standard deviations .
  • Statistical methods (e.g., ANOVA, t-tests) must be explicitly stated .

Limitations and Recommendations

  • No direct data on "this compound" as a compound exists in the provided evidence. The tables above are illustrative templates based on –9, 13–17.
  • Future studies should prioritize IUPAC-compliant nomenclature, open-data sharing, and cross-disciplinary validation to enhance comparability .

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